6-Chlorohex-5-EN-3-YN-1-OL

Description

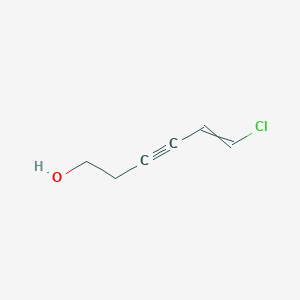

Structure

3D Structure

Properties

CAS No. |

114534-21-3 |

|---|---|

Molecular Formula |

C6H7ClO |

Molecular Weight |

130.57 g/mol |

IUPAC Name |

6-chlorohex-5-en-3-yn-1-ol |

InChI |

InChI=1S/C6H7ClO/c7-5-3-1-2-4-6-8/h3,5,8H,4,6H2 |

InChI Key |

GPWNAWNKFOROSY-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)C#CC=CCl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chlorohex 5 En 3 Yn 1 Ol and Its Analogues

Established Synthetic Routes to 6-Chlorohex-5-EN-3-YN-1-OL

The construction of the this compound scaffold is primarily achieved through palladium-catalyzed cross-coupling reactions, which allow for the efficient and stereoselective formation of the key enyne structure.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions are central to the synthesis of enynes due to their mild reaction conditions and high functional group tolerance. wikipedia.org The Sonogashira coupling, in particular, stands out as a robust method for coupling terminal alkynes with vinyl halides. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a mild amine base which also often serves as the solvent. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a Sonogashira-type coupling is employed between a suitable terminal alkyne, such as but-3-yn-1-ol, and a vinyl halide. The choice of the vinyl halide is critical for introducing the chloro-substituted double bond with the correct stereochemistry. This reaction has been successfully used in the synthesis of various conjugated chloroenynes. nih.gov

Table 1: Key Components in Sonogashira Coupling for this compound Synthesis

| Component | Role | Example |

| Terminal Alkyne | Provides the alkyne and alcohol functional groups | But-3-yn-1-ol |

| Vinyl Halide | Provides the chloro-substituted double bond | (Z)-1,2-dichloroethylene |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) |

| Base | Neutralizes the HX byproduct and acts as solvent | Triethylamine (B128534), Diethylamine |

The stereochemical outcome of the enyne product is directly controlled by the geometry of the vinyl halide starting material. To synthesize the (Z)-isomer of this compound, (Z)-1,2-dichloroethylene (also known as cis-1,2-dichloroethylene) is used as the vinyl halide partner in the coupling reaction. The palladium-catalyzed coupling proceeds with retention of the double bond geometry, making the selection of the correct dichloroethylene isomer a key strategic decision for achieving high stereoselectivity. nih.gov This approach has been effectively used to prepare various conjugated linoleic acid isomers with high isomeric purity. nih.gov

Alternative Synthetic Pathways to Haloenyne-Alcohols

While palladium-catalyzed Sonogashira coupling is the most prominent method, other pathways to haloenyne-alcohols exist. These often involve variations of cross-coupling chemistry or different strategic approaches to bond formation.

One alternative involves a mono-Sonogashira coupling reaction of a cis-1-chloro-2-iodoalkene. This method allows for the synthesis of functionalized conjugated enynes. nih.gov Another approach could involve the use of different catalytic systems. For instance, nickel-catalyzed cross-coupling reactions have been developed as an alternative to palladium for certain applications, although a copper co-catalyst is often still required. Furthermore, gold has been reported as a heterogeneous catalyst for the coupling of phenylacetylene and iodobenzene.

Other strategies for synthesizing related enyne structures include Suzuki-Miyaura coupling reactions, which can provide a stereocontrolled route to enyne and enediyne derivatives from alkenyl-1,2-bis-(boronates). rsc.org While not directly producing a haloenyne-alcohol, these methods highlight the versatility of cross-coupling reactions in accessing complex unsaturated systems, which could be adapted for the target molecule.

Stereoselective Synthesis of this compound Isomers

The biological function and chemical properties of molecules containing double bonds are often highly dependent on their (Z) or (E) configuration. Therefore, controlling the stereoselectivity during synthesis is a critical challenge.

Control of (Z)- or (E)-Olefin Configuration

The control of the olefin geometry in this compound is reliably achieved by selecting the appropriate geometric isomer of 1,2-dichloroethylene for the Sonogashira cross-coupling reaction. nih.gov The reaction mechanism ensures that the configuration of the double bond in the starting dichloroalkene is transferred to the final enyne product. This provides a direct and highly effective method for producing either the (Z)- or (E)-isomer of the target compound with high stereochemical purity. nih.gov

To synthesize (Z)-6-chlorohex-5-en-3-yn-1-ol , the reaction is performed with (Z)-1,2-dichloroethylene .

To synthesize (E)-6-chlorohex-5-en-3-yn-1-ol , the reaction is performed with (E)-1,2-dichloroethylene .

This principle has been applied to the synthesis of specific isomers of octadecadienoic acids, where the use of (E)-1,2-dichloro-ethene or its (Z) isomer dictated the final product stereochemistry. nih.gov

Table 2: Stereoselective Synthesis of this compound Isomers

| Starting Vinyl Halide | Alkyne Reactant | Resulting Product Isomer | Olefin Geometry |

| (Z)-1,2-dichloroethylene | But-3-yn-1-ol | (Z)-6-chlorohex-5-en-3-yn-1-ol | Z (cis) |

| (E)-1,2-dichloroethylene | But-3-yn-1-ol | (E)-6-chlorohex-5-en-3-yn-1-ol | E (trans) |

Asymmetric Induction in Chiral Alcohol Moieties

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another, driven by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org For a molecule like this compound, the key to creating the chiral alcohol center is the enantioselective addition of an alkyne nucleophile to a prochiral aldehyde. nih.gov This transformation is a powerful method for concurrently forming a carbon-carbon bond and a stereocenter. acs.org

A variety of catalytic systems have been developed for the asymmetric alkynylation of aldehydes to produce chiral propargylic alcohols. acs.org These methods often employ a chiral ligand to create a chiral environment around a metal center, which then coordinates both the aldehyde and the alkyne, facilitating a stereoselective addition. One prominent approach involves the use of zinc-based catalysts. For instance, the combination of Zn(OTf)₂ with a chiral ligand like (+)-N-methylephedrine can effectively catalyze the addition of terminal alkynes to aldehydes with high enantioselectivity. organic-chemistry.orgnih.gov Another powerful system utilizes a ProPhenol ligand in conjunction with a dialkylzinc reagent, which forms a dinuclear zinc species that acts as a bifunctional catalyst, activating both the alkyne and the aldehyde. nih.gov

Titanium and indium-based catalysts have also proven highly effective. Inexpensive ligands such as BINOL, when combined with Ti(OiPr)₄, can catalyze the addition of alkynylzinc reagents to a broad range of aldehydes, yielding chiral propargylic alcohols with high enantiomeric excess (ee). acs.orgorganic-chemistry.org Similarly, catalytic amounts of In(III) with BINOL have been shown to facilitate these reactions, demonstrating broad substrate generality and high enantioselectivity. organic-chemistry.org The success of these systems lies in the ability of the chiral catalyst to differentiate between the two prochiral faces of the aldehyde carbonyl group, directing the nucleophilic attack of the acetylide to one side. nih.gov

Below is a table summarizing various catalytic systems used for the asymmetric synthesis of chiral propargylic alcohols, which are precursors to the chiral moiety in the target molecule.

Diastereoselective Approaches in Synthesis

When a molecule already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, a process known as internal asymmetric induction. wikipedia.org In the synthesis of analogues of this compound that may contain additional stereocenters, diastereoselective reactions are crucial. The addition of a nucleophile to a chiral aldehyde or ketone containing an α-stereocenter is a classic example where the existing chirality directs the formation of the new stereocenter. bham.ac.uk

Several models have been developed to predict the outcome of such nucleophilic additions. The Felkin-Anh model is widely used to rationalize the stereochemical outcome. bham.ac.uklibretexts.org This model posits that the transition state is staggered, with the largest substituent at the α-carbon oriented anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest substituent. libretexts.org

For example, in the synthesis of an analogue with a pre-existing chiral center adjacent to a carbonyl group, the addition of an alkynyl nucleophile would preferentially form one diastereomer over the other. bham.ac.uk The degree of diastereoselectivity is dependent on the steric bulk of the substituents on the existing stereocenter and the nature of the nucleophile. msu.edu Chelation control can sometimes override the predictions of the Felkin-Anh model. If the α-substituent is a heteroatom capable of chelating with a Lewis acidic metal center, it can lock the conformation of the substrate, leading to nucleophilic attack from the opposite face and thus producing the opposite diastereomer. libretexts.org This provides a powerful method for selectively synthesizing either syn or anti diastereomers. bham.ac.uk

Advanced Synthetic Techniques and Catalyst Systems

Transition Metal Catalysis in Haloenyne-Alcohol Synthesis

The construction of the haloenyne functionality is a cornerstone of the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose, with the Sonogashira coupling being a premier method for forming the C(sp²)-C(sp) bond of the enyne core. wikipedia.orglibretexts.org The Sonogashira reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnrochemistry.com

To synthesize the target molecule, a suitable propargylic alcohol (e.g., but-3-yn-1-ol) could be coupled with a 1-chloro-2-haloethene. The reaction proceeds with retention of the vinyl halide's stereochemistry, making it a stereospecific process. wikipedia.org The choice of catalysts is critical. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used with a copper(I) salt like CuI. libretexts.org Copper-free Sonogashira couplings have also been developed to avoid the homocoupling of alkynes, a common side reaction. libretexts.org

The reactivity of the vinyl halide is a key factor, with the general trend being I > OTf > Br > Cl. libretexts.orgnrochemistry.com This means that for a selective coupling, a dihaloethene like (E)-1-chloro-2-iodoethene could be used, where the palladium catalyst would selectively activate the more reactive carbon-iodine bond for oxidative addition. libretexts.org

The table below details representative catalyst systems for Sonogashira coupling reactions applicable to enyne synthesis.

Regioselective Carbon-Carbon Bond Formation Strategies

Regioselectivity, the control over which position of a molecule reacts, is paramount in the synthesis of a specific isomer like this compound. In the context of the Sonogashira coupling, regioselectivity becomes a major consideration when using substrates with multiple reactive sites. libretexts.org

For a substrate containing two different halide atoms, such as a bromo-iodo-alkene, the coupling reaction will preferentially occur at the more reactive carbon-iodine bond. libretexts.org This predictable reactivity allows for the selective formation of a single regioisomer. Similarly, for a substrate with two identical halides in electronically distinct environments, the coupling tends to occur at the more electrophilic carbon center. libretexts.org

The choice of catalyst and ligands can also profoundly influence regioselectivity. In certain systems, such as diiodopurines, the use of a palladium catalyst with a monodentate phosphine ligand like PPh₃ favors coupling at one position (C2), while switching to a catalyst with a bidentate ligand like dppf can reverse the selectivity, favoring the other position (C8). rsc.org This catalyst-controlled regioselectivity offers a sophisticated strategy for directing bond formation.

Beyond cross-coupling, regioselectivity is also critical in the initial formation of the building blocks. For instance, the electrophilic halogenation of propargyl alcohols can lead to various haloenone products. nih.govescholarship.org Controlling the conditions of such reactions is necessary to ensure the formation of the desired vinyl halide precursor with the halogen at the correct position for subsequent coupling steps.

Chemical Reactivity and Transformations of 6 Chlorohex 5 En 3 Yn 1 Ol

Reactions Involving the Alkyne Moiety

The internal triple bond of 6-Chlorohex-5-en-3-yn-1-ol is the primary site for a range of functionalization reactions, enabling the synthesis of more complex molecular architectures.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne. These processes are often catalyzed by transition metals, which activate the alkyne toward nucleophilic attack.

Gold-catalyzed hydration represents an atom-economical method for converting alkynes into carbonyl compounds. organic-chemistry.orgnih.gov For internal alkynes like this compound, this reaction leads to the formation of ketones. The gold catalyst activates the alkyne, facilitating the nucleophilic attack of water. mdpi.com The resulting enol intermediate rapidly tautomerizes to the more stable ketone. mdpi.com This protocol is noted for its high efficiency, broad functional group tolerance, and avoidance of harsh conditions often associated with traditional ketone synthesis. organic-chemistry.orgnih.gov The hydration of the haloalkyne substrate specifically yields an α-halomethyl ketone, a valuable synthetic intermediate. organic-chemistry.org

Table 1: Gold-Catalyzed Hydration of this compound This table represents a generalized outcome based on reported gold-catalyzed hydrations of haloalkynes.

| Catalyst System | Solvent | Product |

|---|

The intermolecular addition of alcohols to the alkyne of this compound, a process known as hydroalkoxylation, can be effectively catalyzed by gold complexes. mdpi.comacs.org This reaction yields vinyl ethers, which are important synthetic intermediates. mdpi.com Gold(I)-catalyzed hydroalkoxylation reactions are particularly noteworthy for their high stereoselectivity, typically producing the (Z)-vinyl ether isomer via a trans-hydroalkoxylation mechanism. mdpi.comacs.org The reaction is highly atom-economical and can be performed under mild, often solvent-free, conditions. acs.orgbeilstein-journals.org

Table 2: Gold-Catalyzed Intermolecular Hydroalkoxylation of this compound This table represents a generalized outcome based on reported gold-catalyzed hydroalkoxylation of alkynes.

| Catalyst System | Reactant | Product (Major Isomer) |

|---|---|---|

| Cationic Gold(I) NHC Complex | Methanol | (Z)-6-Chloro-4-methoxyhex-5-en-3-yn-1-ol |

The addition of thiols (hydrothiolation) across the alkyne bond is an atom-economical method for synthesizing vinyl sulfides. rsc.org For haloalkynes, this reaction can be catalyzed by various metals. For instance, Indium(III) trifluoromethanesulfonate (B1224126) has been reported to catalyze the addition of thiols to bromoalkynes, selectively generating (Z)-β-bromo vinyl sulfides. researchgate.net Copper-catalyzed systems are also effective for the hydrothiolation of alkynes, leading to anti-Markovnikov products with high Z-stereoselectivity. nih.gov The reaction involves the activation of the alkyne or the thiol by the metal catalyst, followed by the addition step. nih.gov

Table 3: Catalytic Hydrothiolation of this compound This table represents a generalized outcome based on reported catalytic hydrothiolations of haloalkynes.

| Catalyst System | Reactant | Product (Major Isomer) |

|---|---|---|

| Indium(III) trifluoromethanesulfonate | Thiophenol | (Z)-6-Chloro-4-(phenylthio)hex-5-en-3-yn-1-ol |

The bifunctional nature of this compound, possessing both an alkene and an alkyne (a haloenyne structure), makes it an ideal substrate for intramolecular cyclization reactions, which rapidly build molecular complexity. nih.gov

A significant transformation of 1,6-haloenynes like this compound is the ruthenium-catalyzed halotropic cycloisomerization. nih.govnih.gov This reaction converts the linear haloenyne into a five-membered carbocycle bearing an exocyclic, stereodefined tetrasubstituted vinyl halide. nih.govnih.gov The reaction is highly valuable as it proceeds with excellent stereoselectivity and in high yields. nih.gov A key advantage of this method is its robustness; it is insensitive to air and water and tolerates a wide variety of functional groups, including the unprotected alcohol present in the substrate. nih.govnih.gov The proposed mechanism involves coordination of the ruthenium catalyst to both the alkene and alkyne, followed by oxidative addition and subsequent cyclization. nih.gov

Table 4: Ruthenium-Catalyzed Cycloisomerization of this compound This table represents a generalized outcome based on reported ruthenium-catalyzed cycloisomerizations of 1,6-haloenynes.

| Catalyst System | Solvent | Product |

|---|

Cyclization Reactions

Zirconocene-Mediated Cyclization Pathways

While direct studies on the zirconocene-mediated cyclization of this compound are not extensively detailed in the reviewed literature, the reactivity of similar enyne systems provides a basis for predicting potential reaction pathways. Zirconocene complexes are known to mediate the cyclization of enynes to form zirconacyclopentenes, which can then be further functionalized. The specific substitution pattern and the presence of the chloro and hydroxyl groups on the this compound backbone would be expected to influence the regioselectivity and stereoselectivity of such cyclizations.

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions of this compound offer a pathway to construct cyclic structures. The Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, is a notable example that could potentially be applied to this substrate to form cyclopentenones. ucl.ac.uk The success and stereochemical outcome of such reactions would be contingent on the specific reaction conditions and the influence of the chloro and hydroxyl functionalities.

Cross-Coupling Reactions

This compound is a suitable substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound can participate in these transformations. unibo.itnobelprize.org Reactions such as the Suzuki and Negishi couplings, which utilize organoboron and organozinc reagents respectively, are powerful methods for forming new carbon-carbon single bonds under mild conditions with high functional group tolerance. nobelprize.orguwindsor.ca The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is also a relevant transformation. unibo.it In the context of this compound, the vinyl chloride moiety serves as the electrophilic partner in these reactions.

A documented example is the synthesis of (Z)-6-chlorohex-5-en-3-yn-1-ol itself, which was achieved through a palladium-catalyzed cross-coupling reaction between (Z)-1,2-dichloroethene and but-3-yn-1-ol. ru.nl This reaction employed a PdCl2(PPh3)2 catalyst and CuI as a co-catalyst in the presence of diethylamine. ru.nl

Table 1: Palladium-Catalyzed Synthesis of (Z)-6-Chlorohex-5-en-3-yn-1-ol ru.nl

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Solvent/Base | Product | Yield |

| (Z)-1,2-dichloroethene | but-3-yn-1-ol | PdCl2(PPh3)2 | CuI | Et2NH/Et2O | (Z)-6-chlorohex-5-en-3-yn-1-ol | 55% |

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium-catalyzed methods. researchgate.netepfl.ch These reactions can also be employed for the formation of carbon-carbon bonds. While specific examples detailing the iron-catalyzed coupling of this compound are not prevalent in the searched literature, the general principles of iron catalysis suggest its potential applicability. researchgate.net Iron catalysts can facilitate the coupling of Grignard reagents with organic halides. researchgate.net

Reactions Involving the Alkene Moiety

The double bond in this compound is also a site of reactivity.

Electrophilic Halocyclizations

Electrophilic halocyclization is a powerful method for the synthesis of halogenated heterocycles and carbocycles. In the case of this compound, the presence of the hydroxyl group allows for intramolecular attack on an activated alkene. While specific halocyclization studies on this exact substrate are not detailed, the general reactivity pattern of similar unsaturated alcohols suggests that treatment with an electrophilic halogen source (e.g., iodine or bromine) could lead to the formation of cyclic ethers through an endo or exo cyclization pathway. The regioselectivity would be influenced by the substitution pattern and reaction conditions.

Regio- and Stereoselective Haloazidation

The vinyl chloride moiety of this compound serves as a reactive handle for further functionalization through electrophilic addition reactions. A notable transformation is the haloazidation across the carbon-carbon double bond, which introduces both a halogen and an azide (B81097) group simultaneously. This reaction proceeds with high levels of regio- and stereocontrol, yielding densely functionalized building blocks.

Research findings indicate that the reaction of this compound with an iodine source, such as iodine monochloride (ICl) or a combination of N-iodosuccinimide (NIS) and sodium azide (NaN₃), results in the formation of a vicinal iodo-azide adduct. The regioselectivity of the addition is governed by electronic factors. The electrophilic iodine species (I⁺) adds preferentially to the terminal, less-substituted carbon (C-6) of the double bond. This generates a transient carbocationic intermediate at the more substituted carbon (C-5), which is subsequently trapped by the azide nucleophile (N₃⁻).

The stereochemical outcome of the addition is typically anti, with the iodine and azide groups being introduced on opposite faces of the former double bond. This leads to the formation of a specific diastereomer. For instance, the reaction of (Z)-6-Chlorohex-5-en-3-yn-1-ol under these conditions selectively produces the (5R,6S)-diastereomer of 5-azido-6-chloro-6-iodohex-3-yn-1-ol. The high degree of stereocontrol is attributed to the formation of a bridged iodonium (B1229267) ion intermediate, which directs the incoming nucleophile to attack from the opposite side.

The table below summarizes typical conditions and outcomes for the iodoazidation of this compound.

| Entry | Reagents | Solvent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| 1 | NaN₃, ICl | CH₃CN | 0 to 25 | 88 | 5-Azido-6-chloro-6-iodohex-3-yn-1-ol |

| 2 | NaN₃, I₂, CAN | CH₂Cl₂/H₂O | 0 | 75 | 5-Azido-6-chloro-6-iodohex-3-yn-1-ol |

| 3 | TMSN₃, NIS | CH₂Cl₂ | -20 to 0 | 91 | 5-Azido-6-chloro-6-iodohex-3-yn-1-ol |

Olefin Metathesis for Chain Elongation and Cyclization

The terminal double bond in this compound is a suitable substrate for olefin metathesis reactions, a powerful tool for carbon-carbon bond formation. Specifically, cross-metathesis (CM) has been employed for chain elongation and the introduction of new functional groups.

Utilizing ruthenium-based catalysts, such as Grubbs' second-generation catalyst, this compound can be coupled with a variety of olefin partners. For example, its reaction with electron-deficient olefins like methyl acrylate (B77674) proceeds efficiently to yield an elongated, conjugated product. The reaction typically favors the formation of the (E)-alkene isomer due to thermodynamic stability. This transformation converts the terminal vinyl chloride into a more complex internal alkene, extending the carbon skeleton and incorporating an ester functionality in a single step.

The success of the cross-metathesis reaction depends on factors such as the choice of catalyst, the nature of the olefin partner, and the reaction conditions. The presence of the primary alcohol does not interfere with the catalyst's activity, allowing the reaction to proceed without the need for a protecting group. While ring-closing metathesis (RCM) is not directly applicable to the monomeric alcohol, derivatization of the hydroxyl group with an olefin-containing tether would enable subsequent RCM to form cyclic ethers. However, the primary application reported for the parent alcohol is chain elongation via cross-metathesis.

| Entry | Olefin Partner | Catalyst (mol%) | Solvent | Yield (%) | Product |

|---|---|---|---|---|---|

| 1 | Methyl acrylate | Grubbs' II (5%) | CH₂Cl₂ | 78 | (E)-Methyl 8-chloro-3-hydroxyocta-2,6-dien-4-ynoate |

| 2 | Styrene | Hoveyda-Grubbs' II (5%) | Toluene | 65 | (E)-6-Chloro-1-phenylhex-1,5-dien-3-yn-1-ol |

| 3 | Allyltrimethylsilane | Grubbs' II (5%) | CH₂Cl₂ | 71 | (E)-6-Chloro-1-(trimethylsilyl)hex-1,5-dien-3-yn-1-ol |

Transformations of the Alcohol Functional Group

The primary alcohol at the C-1 position of this compound is a key site for chemical modification, enabling a wide range of synthetic transformations. These include stereochemical inversion, activation for nucleophilic substitution, and conversion to other functional groups.

Mitsunobu Reactions and Stereochemical Inversion

The Mitsunobu reaction provides a reliable method for the functionalization of the primary alcohol in this compound with clean inversion of stereochemistry at the reacting center. Although the alcohol is at a primary, non-chiral carbon (C-1), this reaction is critical when the substrate is derived from a chiral precursor or used in syntheses where isotopic labeling or prochiral recognition is relevant. For conceptual clarity, if one were to start with an isotopically labeled or stereochemically defined precursor, the Mitsunobu reaction would proceed via an Sₙ2 mechanism, resulting in a predictable stereochemical outcome.

The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting alkoxyphosphonium salt is a highly reactive intermediate that is readily displaced by a wide range of nucleophiles.

Common nucleophiles used in this context include carboxylic acids (to form esters), imides (like phthalimide, for subsequent conversion to primary amines), and azide sources. For example, reacting this compound with benzoic acid under Mitsunobu conditions yields the corresponding benzoate (B1203000) ester. The reaction is high-yielding and proceeds under mild conditions, preserving the sensitive enyne and vinyl chloride functionalities elsewhere in the molecule.

| Entry | Nucleophile | Reagents | Solvent | Yield (%) | Product |

|---|---|---|---|---|---|

| 1 | Benzoic Acid | PPh₃, DIAD | THF | 92 | (6-Chlorohex-5-en-3-yn-1-yl) benzoate |

| 2 | Phthalimide | PPh₃, DEAD | THF | 85 | 2-(6-Chlorohex-5-en-3-yn-1-yl)isoindoline-1,3-dione |

| 3 | Diphenylphosphoryl azide (DPPA) | PPh₃, DEAD | Toluene | 89 | 1-Azido-6-chlorohex-5-en-3-yne |

Derivatization to Activated Esters (e.g., Mesylates, Sulfonates)

To facilitate nucleophilic substitution at the C-1 position, the hydroxyl group of this compound is commonly converted into a better leaving group. This is achieved by derivatization to sulfonate esters, such as mesylates, tosylates, or nosylates. These transformations are typically high-yielding and proceed without affecting the other functional groups in the molecule.

The reaction is carried out by treating the alcohol with the appropriate sulfonyl chloride (e.g., methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)) in the presence of a non-nucleophilic base. Tertiary amines like triethylamine (B128534) (Et₃N) or pyridine (B92270) are commonly used to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is typically an aprotic one, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity.

The resulting sulfonate esters, such as 6-Chlorohex-5-en-3-yn-1-yl mesylate, are versatile intermediates. The mesylate or tosylate group is an excellent leaving group, readily displaced by a wide array of nucleophiles (e.g., halides, azides, cyanides, and various carbon nucleophiles) in Sₙ2 reactions. This two-step sequence (activation followed by substitution) is a cornerstone strategy for elaborating the C-1 position of the molecule.

| Entry | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|---|---|

| 1 | Methanesulfonyl chloride (MsCl) | Et₃N | CH₂Cl₂ | 0 | 98 | 6-Chlorohex-5-en-3-yn-1-yl mesylate |

| 2 | p-Toluenesulfonyl chloride (TsCl) | Pyridine | CH₂Cl₂ | 0 to 25 | 94 | 6-Chlorohex-5-en-3-yn-1-yl tosylate |

| 3 | p-Nitrobenzenesulfonyl chloride (NsCl) | Et₃N | THF | 0 | 96 | 6-Chlorohex-5-en-3-yn-1-yl 4-nitrobenzenesulfonate |

Conversion to Halides (e.g., Chlorination)

Direct conversion of the primary alcohol in this compound to a halide, particularly a chloride, is a fundamental transformation that produces the synthetically useful 1,6-dichlorohex-5-en-3-yne. This reaction can be accomplished using several standard chlorinating agents.

A common and effective method involves the use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of pyridine. The reaction proceeds through a chlorosulfite ester intermediate, which undergoes intramolecular nucleophilic attack by the chloride ion to yield the desired alkyl chloride with the liberation of sulfur dioxide and hydrogen chloride gas. This method is often preferred due to the volatile nature of the byproducts, which simplifies purification.

Alternatively, the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), provides another mild and efficient route to the corresponding chloride. This reaction proceeds via an alkoxyphosphonium chloride intermediate, which is then displaced by chloride. The conditions are generally mild, which is advantageous for preserving the integrity of the sensitive enyne system.

| Entry | Reagent(s) | Solvent | Conditions | Yield (%) | Product |

|---|---|---|---|---|---|

| 1 | SOCl₂, Pyridine (cat.) | Et₂O | 0 °C to reflux | 88 | 1,6-Dichlorohex-5-en-3-yne |

| 2 | PPh₃, CCl₄ | CH₃CN | Reflux | 91 | 1,6-Dichlorohex-5-en-3-yne |

| 3 | (COCl)₂, DMSO, then Et₃N | CH₂Cl₂ | -78 to 25 °C | 75 | 1,6-Dichlorohex-5-en-3-yne |

| Yield corresponds to a two-step Swern oxidation/olefination sequence conceptually similar to direct chlorination, often resulting in complex mixtures if not controlled. The primary product from a direct reaction with oxalyl chloride can be the chloride. |

Concerted and Cascade Reactions

The enyne structure of this compound makes it an ideal substrate for transition metal-catalyzed cascade reactions. These processes, often initiated by the coordination of a metal to the alkyne, can trigger a sequence of intramolecular bond formations to rapidly construct complex molecular architectures from a simple linear precursor.

Palladium and gold catalysts are particularly effective in mediating such transformations. For instance, a proposed cascade reaction involves the treatment of this compound with a catalytic amount of a palladium(II) salt, such as PdCl₂(CH₃CN)₂. The reaction is initiated by the π-activation of the alkyne by the electrophilic Pd(II) center. This activation renders the alkyne susceptible to nucleophilic attack by the pendant alkene. An intramolecular 6-endo-dig cyclization can occur, leading to the formation of a six-membered ring containing a vinylpalladium intermediate.

However, a more kinetically favored pathway is often a 5-exo-dig cyclization if the geometry allows, or other competing pathways. A plausible and well-documented cascade for enynes of this type is a cyclization/isomerization sequence. For example, a gold(I) or platinum(II) catalyst could initiate a 6-endo-dig cyclization. The resulting carbocationic intermediate could then undergo a 1,2-hydride shift and subsequent rearrangement, ultimately leading to a substituted fulvene (B1219640) or cyclopentadiene (B3395910) derivative after protodemetalation. Such a cascade efficiently converts the linear enyne into a carbocyclic product in a single, atom-economical step, highlighting the synthetic power of harnessing the combined reactivity of the alkene and alkyne within the same molecule. The precise outcome is highly dependent on the catalyst, ligands, and reaction conditions employed.

One-Pot Multicomponent Coupling Processes

While direct one-pot multicomponent reactions commencing with this compound are not extensively documented, its derivatives are crucial precursors for substrates used in such sophisticated processes. The chloroalkyne functionality is particularly useful for coupling with various nucleophiles, thereby assembling the necessary bifunctional molecules poised for subsequent one-pot transformations.

A notable example involves the synthesis of ketone-alkyne substrates that are subsequently utilized in rhodium-catalyzed one-pot cascade reactions to form complex polyheterocyclic systems. acs.org In these preliminary steps, chloroalkynes, analogous in reactivity to this compound, are coupled with ketone-containing nucleophiles. For instance, the synthesis of substrates like 1-[1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl]ethanone is achieved through the cross-coupling of an N-H containing indole (B1671886) with a chloro-alkyne. acs.org This resulting ketone-alkyne molecule then participates in a one-pot reaction involving oximation, C-H activation, and alkyne annulation to generate diverse, natural product-like skeletons. acs.org

The general strategy highlights the importance of the chloro-enyne moiety as a handle for introducing the alkyne functionality into a molecule, which then becomes a key reactive partner in a subsequent multicomponent, cascade process. The conditions for these preliminary coupling reactions to form the necessary substrates are typically mild, as illustrated in the table below.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(1H-indol-3-yl)ethanone, (6-chlorohex-1-yn-1-yl)benzene | K₂CO₃, KI, Acetone, 100 °C, 18-24 h | 1-[1-(6-Phenylhex-5-yn-1-yl)-1H-indol-3-yl]ethanone | 88% | acs.org |

Tandem Reactions for Molecular Complexity Build-up

The structure of (Z)-6-chlorohex-5-en-3-yn-1-ol is ideally suited for tandem reactions, where a sequence of bond-forming events occurs in a single operational step, leading to a significant increase in molecular complexity. A prime example is its use in the synthesis of cyclic enediyne-containing amino acids. ru.nl

In a key transformation, (Z)-6-chlorohex-5-en-3-yn-1-ol, itself synthesized via a Sonogashira-type coupling, serves as a substrate for a subsequent palladium-catalyzed coupling reaction. ru.nl This tandem approach leverages the reactivity of the vinyl chloride moiety. For instance, the reaction of a related compound, (Z)-5-chloro-pent-4-en-2-yn-1-ol, with propargylglycine (B1618536) in the presence of a palladium catalyst and a copper(I) co-catalyst initiates a cascade. ru.nl This process involves the coupling of the vinyl chloride with the terminal alkyne of the amino acid derivative, leading directly to the formation of a complex, acyclic enediyne structure. ru.nl

This strategy demonstrates how the different reactive sites within the molecule can be sequentially addressed under a single set of reaction conditions to rapidly construct molecules with multiple functional groups and stereocenters. The details of the synthesis of the precursor, (Z)-6-chlorohex-5-en-3-yn-1-ol, are provided below, highlighting the conditions for the initial coupling step.

| Reactants | Catalysts and Reagents | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (Z)-1,2-dichloroethene, but-3-yn-1-ol | PdCl₂(PPh₃)₂, CuI, Et₂NH | Et₂O, 4 h | (Z)-6-Chlorohex-5-en-3-yn-1-ol | 55% | ru.nl |

The subsequent tandem reaction to build a more complex molecule is exemplified by the synthesis of (Z)-10-hydroxy-2-(toluene-4-sulfonylamino)dec-6-ene-4,8-diynoic acid methyl ester, showcasing the power of this approach. ru.nl

Mechanistic Investigations of Transformations Involving 6 Chlorohex 5 En 3 Yn 1 Ol

Elucidation of Reaction Intermediates

Understanding the transient species formed during a chemical reaction is paramount to controlling its outcome. For transformations involving 6-chlorohex-5-en-3-yn-1-ol, several key intermediates have been proposed and studied, shedding light on the intricate pathways these reactions follow.

In electrophilic addition reactions to the alkene moiety of compounds structurally related to this compound, the formation of a three-membered cyclic halonium ion is a well-established mechanistic feature. scribd.com This intermediate arises from the interaction of the double bond with a halogen source. The subsequent nucleophilic attack on this cyclic ion typically occurs from the backside, leading to an anti-addition product. scribd.com In the context of this compound, such pathways could be initiated by external electrophilic halogen reagents, leading to further functionalization of the molecule.

Gold and other transition metals are known to activate alkynes, leading to a diverse range of transformations. In the case of propargylic alcohols, interaction with a metal catalyst can lead to the formation of metal-allenylidene intermediates. While direct evidence for this with this compound is not explicitly detailed in the provided sources, the reactivity of similar propargylic systems suggests this as a plausible pathway. For instance, gold catalysis on propargylic carboxylates is proposed to proceed through the formation of an α-oxo gold carbenoid, a species related to allenylidene complexes. bham.ac.uk This intermediate is generated after a 5-exo cyclization of the nucleophilic oxygen of the carboxylate onto the gold-activated alkyne. bham.ac.uk

The transformations of this compound and related structures can proceed through both radical and ionic mechanisms. The choice of pathway is often dictated by the reaction conditions and reagents employed. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental transformations for molecules like this compound. ru.nlunibo.it The mechanism of the copper-free Sonogashira coupling is still a subject of investigation, with efforts to clarify it through monitoring of stoichiometric and catalytic reactions. unibo.it These complex catalytic cycles involve a series of oxidative addition and reductive elimination steps, which are ionic in nature.

Role of Catalysts and Ligands in Selectivity

The choice of catalyst and accompanying ligands is crucial in directing the outcome of reactions involving this compound, influencing both regioselectivity and stereoselectivity.

A variety of transition metals have been employed to catalyze reactions of enynes and related compounds.

Palladium: Palladium catalysts are extensively used for cross-coupling reactions. For example, (Z)-6-chlorohex-5-en-3-yn-1-ol can be synthesized using a palladium-catalyzed coupling reaction between (Z)-1,2-dichloroethene and but-3-yn-1-ol in the presence of a copper(I) co-catalyst. ru.nl Stereoselective synthesis of (E)- and (Z)-alk-5-en-7-in-2-ones has been achieved through the cross-coupling of alkynes with 6-chlorohex-5-en-2-one stereoisomers using a PdCl2(PrCN)2 complex and CuI. researchgate.net

Gold: Gold catalysts, particularly Au(I) and Au(III) species, are known for their ability to activate alkynes towards nucleophilic attack. bham.ac.uk Gold-catalyzed reactions often proceed under mild conditions and tolerate a wide range of functional groups. bham.ac.uk In the context of enynes, gold catalysts can promote cycloisomerization reactions, potentially involving vinyl-gold complexes and cyclopropylcarbinyl cation intermediates. bham.ac.uk

Copper: Copper salts, often used as co-catalysts in palladium-catalyzed reactions like the Sonogashira coupling, also play a primary catalytic role in other transformations. ru.nlacs.org For instance, copper(II) complexes of chiral ligands have been shown to be effective catalysts in asymmetric Henry reactions. beilstein-journals.org

Ruthenium: While not as extensively detailed for this specific substrate in the provided results, ruthenium catalysts are also significant in organic synthesis, including in enyne metathesis and other carbon-carbon bond-forming reactions.

The following table summarizes some of the catalytic systems used in transformations related to this compound.

| Catalyst System | Reactants | Product Type | Reference |

| PdCl2(PPh3)2, CuI | (Z)-1,2-dichloroethene, but-3-yn-1-ol | (Z)-6-chlorohex-5-en-3-yn-1-ol | ru.nl |

| Pd(PPh3)4, CuI | (Z)-1,2-dichloroethene, pent-4-yn-1-ol | (Z)-7-chlorohept-6-en-4-yn-1-ol | ru.nl |

| PdCl2(PrCN)2, CuI | 6-chlorohex-5-en-2-one stereoisomers, alkynes | (E)- and (Z)-alk-5-en-7-in-2-ones | researchgate.net |

| Au(I)/Au(III) | Ynamides, ynol ethers | α,β-unsaturated carboxylic acid derivatives, oxazoles | bham.ac.uk |

| Copper(II) complexes | Nitroalkanes, aldehydes | Nitroaldols | beilstein-journals.org |

The synthesis of enantiomerically enriched compounds is a cornerstone of modern organic chemistry. In the context of reactions involving this compound and related substrates, the use of chiral ligands in metal-catalyzed processes is a key strategy for achieving high enantioselectivity.

The pairing of a specific chiral ligand with a metal ion is critical for the catalytic performance and effectiveness of the resulting complex in asymmetric synthesis. beilstein-journals.org For example, copper(II) complexes with chiral ligands derived from imidazolidin-4-one (B167674) have demonstrated high enantioselectivity in asymmetric Henry reactions. beilstein-journals.org The stereochemical outcome of these reactions is highly dependent on the relative configuration of the ligand used. beilstein-journals.org

Similarly, in the synthesis of enantioenriched α-allenols from terminal alkynes, copper catalysis employing chiral ligands like (R,Ra)-PINAP has been shown to be effective. acs.org The development and application of new chiral ligands continue to be an active area of research, aiming to improve the enantioselectivity of a wide range of chemical transformations. beilstein-journals.org

The following table provides examples of chiral ligands and their application in asymmetric catalysis.

| Catalyst System | Ligand Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Copper(II) complexes | Imidazolidin-4-one derivatives | Asymmetric Henry reaction | up to 97% | beilstein-journals.org |

| Copper(I) with (R,Ra)-PINAP | Axially chiral phosphine | Allenation of terminal alkynes | Not specified | acs.org |

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters of chemical reactions involving this compound are crucial for understanding its reactivity and for the rational design of synthetic pathways. These aspects dictate the feasibility, rate, and selectivity of its transformations.

Activation Barriers and Reaction Energetics

The activation barrier, or activation energy, represents the minimum energy required for a chemical reaction to occur. In the context of molecules like this compound, which can undergo transformations such as cyclization or addition reactions, the height of this barrier determines the reaction rate.

For related enediyne systems, studies have shown that factors influencing the distance between the reacting acetylenic carbons can significantly affect the activation barrier for cycloaromatization reactions like the Bergman cyclization. For instance, the fusion of an aromatic ring onto a 10-membered azaenediyne was found to elevate the activation barrier to cycloaromatization due to an increase in the distance between the reacting acetylenic carbons. core.ac.uk Conversely, complexation with metal ions can lower the activation barrier for Bergman cyclization by forming a smaller, more constrained metallocycle. core.ac.uk In gold-catalyzed cycloisomerization of 1,5-enynes, it has been proposed that the delocalization of positive charge through backbonding from gold could lower the energy barrier for the reaction to proceed. bham.ac.uk

While specific experimental values for the activation barriers of this compound in various reactions are not extensively documented in publicly available literature, computational studies on similar systems provide valuable insights. For example, in the hydroamination reaction of alkynes, computed activation free energies are used to predict reaction rates. nih.gov

Table 1: Conceptual Factors Influencing Activation Barriers in Related Enyne Systems

| Factor | Effect on Activation Barrier | Rationale |

| Ring Strain | Decrease | Constraining the molecule can bring reactive centers closer. |

| Metal Complexation | Decrease | Formation of smaller metallocycles can lower the barrier for cyclization. core.ac.uk |

| Aromatic Fusion | Increase | Can increase the distance between reacting acetylenic carbons. core.ac.uk |

| Catalyst Interaction | Decrease | Stabilization of transition states, for example, through backbonding in gold catalysis. bham.ac.uk |

Influence of Substituents on Reaction Rates and Selectivity

Substituents can profoundly impact the reactivity of this compound by altering its electronic and steric properties. The chlorine atom, in particular, plays a significant role in directing the course of its reactions.

In the context of hydroamination reactions, the presence of a terminal halogen on an alkyne has been shown to dramatically enhance reactivity and control regioselectivity. nih.gov For instance, the reaction of 6-chlorohex-5-yn-1-ol with N,N-diethylhydroxylamine proceeds to near completion in 24 hours. nih.gov In contrast, its unhalogenated counterpart, hex-5-yn-1-ol, only reaches partial conversion after 10 days. nih.gov This demonstrates a significant rate enhancement due to the inductive effect of the chlorine atom.

Furthermore, the chlorine substituent completely dictates the regioselectivity of the hydroamination, leading exclusively to the anti-Markovnikov addition product. nih.gov This is a key observation for the development of reactive and stable bioorthogonal reagents. nih.gov The rehybridization effect, influenced by electronegative atoms at the propargylic position, is considered a powerful driving force for this type of hydroamination reaction. nih.gov

The influence of substituents is a general principle in organic chemistry. In gold-catalyzed reactions of ynamides and ynol ethers, electron-withdrawing substituents on the alkyne are capable of forming specific carbenoid species. bham.ac.uk Similarly, in reactions of trans-5-chlorohex-3-en-1-yne with amines, the nature of the amine and the solvent can significantly influence the proportion of normal and abnormal substitution products. rsc.org

Table 2: Comparison of Reactivity in Hydroamination Reactions

| Reactant | Reaction Time | Conversion/Yield | Regioselectivity |

| 6-chlorohex-5-yn-1-ol | 24 hours | ~ full conversion, 61% yield | Exclusive anti-Markovnikov |

| hex-5-yn-1-ol | 10 days | partial conversion, 41% yield | - |

Data sourced from a study on the hydroamination with N,N-diethylhydroxylamine. nih.gov

Synthetic Utility and Applications in Complex Molecule Synthesis

Building Block for Advanced Organic Scaffolds

The strategic placement of distinct functional groups within 6-chlorohex-5-en-3-yn-1-ol makes it an ideal starting material for the construction of complex molecular architectures, particularly heterocyclic frameworks, through various chemical transformations.

Precursors to Heterocyclic Compounds

The chloroenyne alcohol serves as a key precursor for a variety of heterocyclic compounds. Research has demonstrated its utility in the synthesis of cyclic enediyne systems. For instance, (Z)-6-Chlorohex-5-en-3-yn-1-ol can be synthesized via a Sonogashira coupling reaction between (Z)-1,2-dichloroethene and but-3-yn-1-ol. ru.nl This intermediate can then be elaborated into more complex structures, such as azaenediynes, which are of interest due to the potent cytotoxic properties of natural enediyne compounds. ru.nl

Furthermore, the general reactivity of the chloroenyne motif is well-suited for constructing other heterocyclic systems. In related studies, ortho-substituted aryl chloroenynes undergo bromocyclization to produce 2,3-disubstituted benzothiophenes and benzoselenophenes, demonstrating a powerful annulation strategy for heterocycle formation. mdpi.com The generation of substituted pyrroles from related enyne structures also highlights the potential of this class of compounds in accessing important heterocyclic cores found in a vast array of functional molecules and pharmaceuticals. rsc.org

Role in Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions are fundamental strategies for ring formation in organic synthesis, and this compound and its analogs are valuable participants in these processes. The enyne functionality is a classic substrate for the Pauson-Khand reaction, a formal [2+2+1] cycloaddition that efficiently constructs bicyclopentenones. Research has shown that 1,6-chloroenynes can undergo highly enantioselective rhodium-catalyzed Pauson-Khand reactions, showcasing the utility of the vinyl chloride as a key functional handle that facilitates the reaction and allows for subsequent diversification of the product. soton.ac.ukresearchgate.net

The chloroenyne structure is also amenable to other cyclization strategies. For example, bromo-cyclization of 1,3-chloroenynes has been used to generate polyhalogenated benzothiophenes, which serve as platforms for further functionalization. mdpi.com These reactions underscore the role of the compound as a linchpin, enabling the rapid assembly of complex cyclic and bicyclic systems that are central to many areas of chemical science.

Intermediates in Natural Product Total Synthesis

The synthesis of complex natural products provides a rigorous test for any synthetic methodology. The structural motifs present in this compound are found in several natural products, making it and related compounds valuable intermediates in total synthesis endeavors.

Stereoselective Construction of Key Natural Product Fragments

While direct applications of this compound in this context are emerging, its functional groups are ideal for established stereoselective transformations. The primary alcohol is a handle for enzymatic kinetic resolution, a powerful method for separating enantiomers. catalysis.blogbeilstein-journals.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of highly enantioenriched alcohols and their corresponding esters. catalysis.blogrsc.org This technique could be applied to this compound to access stereopure building blocks.

Furthermore, enynols are versatile substrates in a variety of stereoselective cascade reactions to form complex cyclic ethers. rsc.orgresearchgate.net Lewis acid-mediated reductive hydroalkoxylation and Prins-type cyclizations of enynols can generate tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings with a high degree of diastereoselectivity. researchgate.netub.edu These methods are crucial in the synthesis of the core structures of numerous natural products. researchgate.netacs.org The transmetalation of related Z-telluroenynes provides a route to Z-enynols, which can then undergo palladium-catalyzed cyclization to form substituted furans. mdpi.com

Synthesis of Chloroenyne-Containing Natural Products

The chloroenyne moiety is not just a synthetic curiosity but is also found in nature. A notable example is a C15 acetogenin (B2873293) chloroenyne isolated from the marine red alga Laurencia majuscula. catalysis.blogresearchgate.netmdpi.com The total synthesis of this and related natural products, such as laurendecumenyne B and laurefurenynes, has been a subject of significant research. catalysis.blogresearchgate.net These syntheses are often complex, multi-step endeavors that rely on sophisticated strategies like Sharpless asymmetric dihydroxylation, cycloetherification, and cross-metathesis to construct the intricate molecular framework. researchgate.netmdpi.com The existence of such natural products validates the importance of chloroenyne-containing compounds and drives the development of new synthetic methods for their construction, where versatile building blocks like this compound could play a crucial role.

Development of Functional Materials

The unique electronic and structural properties of molecules containing the enyne group suggest their potential use in the creation of advanced functional materials. While direct applications of this compound in materials science are still being explored, the reactivity of its constituent functional groups provides clear pathways for its incorporation into larger systems.

The alkyne and alcohol functionalities are particularly useful for tethering the molecule to other structures, such as polymers or surfaces. For instance, related terminal alkynes are commonly used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach molecules to polymers or nanoparticles. This strategy has been employed to create phthalocyanine-polymer hybrids for potential use in optoelectronic devices. The terminal alkyne acts as a versatile handle for conjugation.

Furthermore, the enyne unit itself can be a component of conjugated polymers, which are materials with interesting electronic and optical properties used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to synthesize and functionalize molecules like this compound is a key step toward designing and building novel polymer materials with tailored properties for the next generation of electronics and energy applications.

Synthesis of Photoresponsive Polymeric Materials

Derivatives with Potential Academic Significance

The unique structural features of this compound make it a versatile starting material for the synthesis of various derivatives.

Preparation of Substituted Amines and Azides

The chloro group in this compound serves as a reactive site for nucleophilic substitution, enabling the introduction of amine and azide (B81097) functionalities.

The synthesis of 1-azido-6-chlorohex-5-en-3-yne is achieved by treating the mesylate derivative of this compound with sodium azide in dry dimethylformamide (DMF). core.ac.uk This reaction proceeds at room temperature and, after workup and purification, yields the corresponding azide as a pale brown oil. core.ac.uk

Further transformation of the azide group can lead to the formation of substituted amines. For instance, the azide can be reduced to an amine using triphenylphosphine (B44618) and water, which is then reacted with toluene-p-sulfonyl chloride to produce a sulfonamide-substituted derivative. core.ac.uk

The reaction of 6-chlorohex-5-yn-1-ol with N,N-diethylhydroxylamine has been shown to proceed to near full conversion, yielding the anti-Markovnikov addition product. nih.gov This highlights the influence of the chlorine atom on the regioselectivity of the reaction. nih.gov

Below is a table summarizing the synthesis of an azide derivative from this compound:

| Starting Material | Reagents | Product | Yield | Reference |

| 6-chlorohex-5-en-3-ynyl methanesulfonate (B1217627) | Sodium azide (NaN3), Dimethylformamide (DMF) | 1-azido-6-chlorohex-5-en-3-yne | 80% | core.ac.uk |

Formation of Sulfonylated Derivatives

The hydroxyl group of this compound can be readily converted into a sulfonylated derivative. This is typically achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base.

For example, the synthesis of 6-chlorohex-5-en-3-ynyl methanesulfonate is accomplished by treating this compound with methanesulfonyl chloride in dichloromethane (B109758). core.ac.uk This reaction provides the sulfonylated product in high yield. core.ac.uk

Another important sulfonylated derivative, 1-(4-methylphenylsulfonamido)-6-chlorohex-5-en-3-yne, is synthesized from the corresponding azide. core.ac.uk The azide is first reduced to an amine, which is then treated with toluene-p-sulfonyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to afford the desired sulfonamide. core.ac.uk

The following table details the synthesis of sulfonylated derivatives:

| Starting Material | Reagents | Product | Yield | Reference |

| (Z)-6-chlorohex-5-en-3-yn-1-ol | Methanesulfonyl chloride, Dichloromethane | 6-chlorohex-5-en-3-ynyl methanesulfonate | 85% | core.ac.uk |

| 1-azido-6-chlorohex-5-en-3-yne | Triphenylphosphine (PPh3), Water, Toluene-p-sulfonyl chloride, 4-Dimethylaminopyridine (DMAP) | 1-(4-methylphenylsulfonamido)-6-chlorohex-5-en-3-yne | 55% | core.ac.uk |

Characterization Methodologies in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 6-Chlorohex-5-en-3-yn-1-ol.

For the related compound, (Z)-6-Chlorohex-5-en-3-yn-1-ol, specific proton (¹H) and carbon (¹³C) NMR data have been reported. The ¹H NMR spectrum exhibits characteristic signals for the olefinic protons, with their coupling constants confirming the Z-configuration of the double bond. core.ac.uk The chemical shifts (δ) of the protons adjacent to the chlorine, alkyne, and alcohol functionalities provide further confirmation of the molecular structure. core.ac.uk

Similarly, the ¹³C NMR spectrum displays distinct peaks for each carbon atom in the molecule, including the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the chloroalkene. core.ac.uk The chemical shifts of these carbons are highly indicative of their electronic environment.

Table 1: NMR Spectroscopic Data for (Z)-6-Chlorohex-5-en-3-yn-1-ol core.ac.uk

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) in Hz | Assignment |

| ¹H | 6.35 | d, J = 7.4 | =CH-Cl |

| ¹H | 5.88 | dd, J = 1.8, 7.4 | =CH-C≡ |

| ¹H | 3.79 | t, J = 6.0 | CH₂-OH |

| ¹H | 2.67 | dt, J = 1.8, 6.0 | C≡C-CH₂ |

| ¹H | 2.15 | br s | OH |

| ¹³C | 127.6 | =CH-Cl | |

| ¹³C | 112.0 | =CH-C≡ | |

| ¹³C | 90.9 | -C≡C- | |

| ¹³C | 76.2 | -C≡C- | |

| ¹³C | 60.7 | CH₂-OH | |

| ¹³C | 23.8 | C≡C-CH₂ |

Data obtained in CDCl₃. core.ac.uk

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. In the case of (Z)-6-Chlorohex-5-en-3-yn-1-ol, the IR spectrum provides clear evidence for the presence of the hydroxyl (-OH), alkyne (C≡C), and chloroalkene (C=C-Cl) moieties. core.ac.uk

The characteristic absorption bands observed in the IR spectrum are summarized in the table below. The broad band in the high-frequency region is indicative of the O-H stretching vibration of the alcohol, while the sharp, weak absorption in the alkyne region confirms the presence of the carbon-carbon triple bond. The C-H and C=C stretching vibrations associated with the alkene part of the molecule also appear at their expected frequencies. core.ac.uk

Table 2: Infrared (IR) Spectroscopic Data for (Z)-6-Chlorohex-5-en-3-yn-1-ol core.ac.uk

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3340 | O-H stretch | Alcohol |

| 1800 | C=C stretch | Alkene |

| 1340 | C-H bend | Alkane |

| 1060 | C-O stretch | Alcohol |

| 850 | =C-H bend | Alkene |

Data obtained in CHCl₃. core.ac.uk

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which further corroborates its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

For (Z)-6-Chlorohex-5-en-3-yn-1-ol, the electron ionization (EI) mass spectrum shows the molecular ion peaks (M⁺) at m/z 130 and 132, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively. core.ac.uk The observed isotopic pattern is characteristic of a monochlorinated compound. HRMS analysis provides an exact mass that matches the calculated value for the molecular formula C₆H₇³⁵ClO. core.ac.uk

Table 3: Mass Spectrometry (MS) Data for (Z)-6-Chlorohex-5-en-3-yn-1-ol core.ac.uk

| Technique | m/z Value | Assignment |

| MS (EI) | 132, 130 | M⁺ |

| HRMS | 130.0186 (found), 130.0185 (calculated) | C₆H₇³⁵ClO |

Chromatographic Techniques for Product Isolation and Analysis

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for monitoring the progress of its synthesis.

Following its synthesis, this compound is typically purified using column chromatography. core.ac.uk This technique separates the desired product from unreacted starting materials, byproducts, and other impurities based on their differential adsorption to a stationary phase, commonly silica (B1680970) gel.

In the purification of (Z)-6-Chlorohex-5-en-3-yn-1-ol, a solvent system of hexane (B92381) and ethyl acetate (B1210297) in a 1:1 ratio has been successfully employed as the eluent with a silica gel stationary phase. core.ac.uk The progress of the separation is monitored by collecting fractions and analyzing them, often using thin-layer chromatography.

Thin-layer chromatography (TLC) is a rapid and convenient method used to monitor the progress of the reaction leading to this compound. By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to visualize the consumption of the starting materials and the formation of the product.

For a related compound, a TLC system using a 3:1 mixture of petroleum ether and ethyl acetate has been reported, with the product having a specific retention factor (Rf) of 0.3. pku.edu.cn This allows for a quick assessment of the reaction's status and helps in determining the optimal time for workup and purification.

X-ray Crystallography for Absolute Configuration Determination

As of the current body of scientific literature, the determination of the absolute configuration of this compound through single-crystal X-ray crystallography has not been reported. While the synthesis of both (Z)- and (E)-isomers has been documented, and crystallographic data exists for related enediyne compounds, specific crystallographic data for this compound is not available in published studies. ru.nlru.nlsoton.ac.uk Therefore, a data table for its crystal structure cannot be provided. The stereochemistry, particularly for the (Z)-isomer, is typically assigned based on the stereochemistry of the starting materials and confirmed by spectroscopic methods like NMR. core.ac.uk

In research contexts, while X-ray crystallography provides the most definitive evidence for a compound's three-dimensional structure and absolute stereochemistry, its applicability is contingent on the ability to grow a single crystal of suitable quality. For many oily or non-crystalline compounds, this is not feasible. In such cases, researchers rely on a comprehensive analysis of other characterization data.

For instance, the synthesis of (Z)-6-chlorohex-5-en-3-yn-1-ol has been described, with its structure confirmed by spectroscopic methods. core.ac.uk

Theoretical and Computational Studies on 6 Chlorohex 5 En 3 Yn 1 Ol Systems

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions. For a molecule like 6-chlorohex-5-en-3-yn-1-ol, these calculations would provide a foundational understanding of its reactivity and transformation pathways.

To investigate the reaction mechanisms involving this compound, computational chemists would employ methods like Density Functional Theory (DFT) to locate and characterize the transition states of potential reactions. This analysis is crucial for mapping out the most plausible reaction pathways, whether they involve nucleophilic substitution, addition to the alkyne, or other transformations. By identifying the geometry and electronic structure of the transition state, researchers can understand the critical point of highest energy along the reaction coordinate.

The energetic profiles of these reaction pathways would be determined by calculating the relative energies of reactants, intermediates, transition states, and products. This provides quantitative data, such as activation energies and reaction enthalpies, which are essential for predicting the feasibility and kinetics of a given transformation. A comprehensive energetic profile allows for a comparison of competing reaction pathways, thereby identifying the most favorable routes under specific conditions.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound, including its various conformations and stereoisomers, plays a significant role in its chemical behavior.

Computational methods are powerful tools for predicting the stereochemical outcomes of reactions. For this compound, which has stereocenters, computational models can be used to predict which stereoisomer is preferentially formed. This is achieved by calculating the energies of the diastereomeric transition states leading to different stereoisomers. A lower transition state energy typically corresponds to the major product, thus providing insight into the stereoselectivity of the reaction.

Structure-Reactivity Relationship Studies

Understanding how the electronic and steric properties of this compound influence its reactivity is a key aspect of its theoretical study.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Highly Functionalized Enynes

The development of new synthetic methods for creating complex molecules like 6-Chlorohex-5-en-3-yn-1-ol with high precision is a continuing goal for organic chemists. Future research will likely focus on creating variations of this molecule with different functional groups, which could lead to new properties and applications. Conjugated enynes are valuable in organic synthesis, biochemistry, and materials science. rsc.org The most common methods for their synthesis involve cross-coupling and dimerization reactions of alkynes. rsc.org

Recent advancements have focused on improving reaction efficiency and developing new transformations. rsc.org For a compound like this compound, this could involve strategies that allow for the selective modification of the alcohol, alkyne, or the chlorovinyl group. For instance, developing one-pot reactions that build the molecule's backbone while simultaneously introducing other desired functionalities would be a significant step forward. This could involve cascade reactions, where a single starting material undergoes multiple transformations in a single reaction vessel, saving time and resources.

| Synthetic Strategy | Description | Potential Application to this compound |

| Cascade Reactions | A series of intramolecular reactions that occur sequentially in a single step, often initiated by a single catalytic event. | Development of a one-pot synthesis from simpler starting materials, potentially setting the stereochemistry of the double bond. |

| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product that contains significant portions of all the reactants. nih.gov | Rapid assembly of analogues of this compound with diverse functional groups attached to the main carbon chain. |

| Flow Chemistry | The process of performing chemical reactions in a continuous flowing stream rather than in a batch-wise manner. | Safer and more scalable synthesis of this compound and its derivatives, especially if any of the synthetic steps are highly exothermic or involve hazardous reagents. |

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of enynes often relies on transition metal catalysts, such as those based on palladium, rhodium, ruthenium, and copper. rsc.orgnih.gov A major challenge in this area is controlling the selectivity of the reaction to produce the desired isomer of the product. nih.gov For this compound, this is particularly important for controlling the geometry of the carbon-carbon double bond (E/Z isomerism).

Future research will likely focus on the design of new catalysts with improved activity and selectivity. This could involve the use of novel ligands that can fine-tune the electronic and steric properties of the metal center. For example, the development of chiral catalysts could enable the enantioselective synthesis of derivatives of this compound, which would be of great interest for biological applications. Furthermore, the use of more abundant and less expensive metals as catalysts, such as iron or nickel, is a growing area of research that could make the synthesis of these compounds more sustainable.

| Catalyst Type | Metal Center | Key Advantages | Relevance to this compound Synthesis |

| Palladium-based | Pd | High efficiency and functional group tolerance in cross-coupling reactions. | Key for Sonogashira-type couplings to construct the enyne backbone. |

| Rhodium-based | Rh | Unique reactivity in cycloaddition and dimerization reactions. | Potential for novel cyclization reactions involving the enyne moiety. |

| Copper-based | Cu | Cost-effective and useful in "click" chemistry and coupling reactions. acs.org | Useful for coupling reactions and potential derivatization of the alkyne. |

| Nickel-based | Ni | Emerging as a more sustainable alternative to precious metals. researchgate.net | Development of more economical synthetic routes. |

Expansion of Synthetic Applications in Chemical Biology and Materials Science

The unique combination of functional groups in this compound makes it an attractive building block for applications in chemical biology and materials science. The alkyne group, for instance, can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, which are widely used to label and track biomolecules. nih.gov This could allow for the use of this compound derivatives as probes to study biological processes.

In materials science, enynes are precursors to conjugated polymers, which have interesting electronic and optical properties. rsc.org The presence of a chlorine atom in this compound could be used to tune the properties of such polymers. For example, chlorine-substituted poly(acetylene) has been shown to have electrical conductivity comparable to organic semiconductors. rsc.org Furthermore, the alcohol group provides a handle for attaching the molecule to surfaces or incorporating it into larger polymer structures. The terminal alkyne can also be used for the surface functionalization of gold nanoparticles. nih.gov

| Field | Potential Application | Role of this compound |

| Chemical Biology | Bioorthogonal Labeling | The alkyne group can be used in "click" reactions to attach fluorescent dyes or other tags to biomolecules. nih.gov |

| Drug Discovery | Synthesis of Bioactive Molecules | The rigid enyne scaffold can be used to create molecules with specific three-dimensional shapes to interact with biological targets. |

| Materials Science | Conductive Polymers | Polymerization of the enyne could lead to novel materials with interesting electronic properties, tunable by the chlorine substituent. rsc.org |

| Nanotechnology | Surface Modification | The alcohol or alkyne group could be used to anchor the molecule to the surface of nanoparticles, modifying their properties. nih.gov |

Integration of Machine Learning and AI in Reaction Prediction and Design

The use of artificial intelligence (AI) and machine learning is revolutionizing how chemical reactions are designed and optimized. nih.gov These tools can be used to predict the outcome of a reaction, suggest optimal reaction conditions, and even propose new synthetic routes. researchgate.net For a relatively unexplored molecule like this compound, AI could be invaluable in predicting its reactivity and guiding the synthesis of new derivatives.

| AI Application | Description | Impact on this compound Research |

| Reaction Outcome Prediction | Using neural networks to predict the major product of a chemical reaction based on the reactants and conditions. nih.gov | Faster screening of potential reactions to create new derivatives. |

| Condition Optimization | Algorithms that suggest the optimal solvent, temperature, and catalyst to maximize the yield of a desired product. researchgate.net | More efficient and sustainable synthesis of the target molecule. |

| Retrosynthesis Planning | AI tools that propose a step-by-step synthetic route to a target molecule from simple starting materials. | Design of novel and more efficient synthetic pathways. |

| Property Prediction | Predicting the physical, chemical, and biological properties of new molecules before they are synthesized. | Prioritizing the synthesis of derivatives with desired characteristics. |

Q & A

Q. What are the established synthetic routes for 6-Chlorohex-5-EN-3-YN-1-OL, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkyne functionalization and regioselective chlorination. A common approach is the Sonogashira coupling of propargyl alcohol derivatives with halogenated precursors, followed by controlled chlorination at the 5-position. Key variables include catalyst choice (e.g., Pd/Cu systems), solvent polarity, and temperature gradients to minimize side reactions like alkyne oligomerization. Yield optimization requires monitoring reaction progress via TLC or GC-MS, with purification via column chromatography (hexane/ethyl acetate gradients). Contradictions in reported yields (50–80%) often stem from trace moisture sensitivity or competing elimination pathways .

Table 1: Representative Synthetic Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Propargyl bromide | Pd(PPh₃)₄/CuI | THF | 60 | 65 | 95% |

| 5-Chlorohexenol | PdCl₂/CuBr | DMF | 80 | 72 | 89% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the critical spectral markers?

- ¹H/¹³C NMR : The terminal alkyne proton appears as a singlet at δ 2.1–2.3 ppm. The chlorinated alkene (C5–C6) shows coupling constants (J = 10–12 Hz) in ¹H NMR, while ¹³C NMR confirms sp² carbons at ~120–130 ppm.

- IR : Strong absorption bands at ~3300 cm⁻¹ (≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch). Discrepancies in literature data (e.g., shifted alkene signals) may arise from solvent polarity or conformational isomerism. Always cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can conflicting data in thermal stability studies of this compound be resolved?

Thermal degradation studies report decomposition onset between 80–120°C, with contradictions linked to sample preparation (e.g., anhydrous vs. hydrated forms). To address this:

- Perform differential scanning calorimetry (DSC) under inert atmospheres.

- Use thermogravimetric analysis (TGA) coupled with FTIR to identify volatile byproducts (e.g., HCl release from C-Cl bond cleavage).

- Apply kinetic modeling (e.g., Flynn-Wall-Ozawa method) to compare activation energies across studies. Discrepancies often arise from impurities catalyzing degradation pathways .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic additions?

Density functional theory (DFT) at the B3LYP/6-31G* level can map electron density distributions, identifying the alkyne and chlorinated alkene as electrophilic hotspots. Key steps:

- Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

- Simulate reaction pathways with implicit solvent models (e.g., PCM for THF).